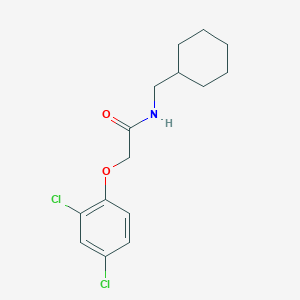

WAY-311474

Beschreibung

Eigenschaften

Molekularformel |

C15H19Cl2NO2 |

|---|---|

Molekulargewicht |

316.2 g/mol |

IUPAC-Name |

N-(cyclohexylmethyl)-2-(2,4-dichlorophenoxy)acetamide |

InChI |

InChI=1S/C15H19Cl2NO2/c16-12-6-7-14(13(17)8-12)20-10-15(19)18-9-11-4-2-1-3-5-11/h6-8,11H,1-5,9-10H2,(H,18,19) |

InChI-Schlüssel |

ORLRIVVUGJSCCY-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unlocking Bone Formation: The Mechanism of Action of WAY-311474 and its Analogs

A Technical Guide for Researchers and Drug Development Professionals

Abstract

WAY-311474 has emerged as a small molecule inhibitor with significant potential in the field of bone anabolism. Its mechanism of action centers on the potentiation of the Wnt/β-catenin signaling pathway, a critical regulator of osteoblast differentiation and bone formation. This technical guide provides an in-depth exploration of the molecular interactions and cellular consequences of this compound and its structural analog, WAY-316606, which also functions as a Wnt agonist. By inhibiting the interaction between Sclerostin (SOST) and its receptor, Low-Density Lipoprotein Receptor-Related Protein 6 (LRP6), these compounds effectively "release the brake" on Wnt signaling, leading to enhanced osteogenesis. This document details the underlying signaling pathways, summarizes key quantitative data from in vitro and in vivo studies, and provides comprehensive experimental protocols for researchers seeking to investigate this promising class of molecules.

Introduction: The Wnt/β-Catenin Pathway and its Role in Bone Homeostasis

The Wnt/β-catenin signaling pathway is a fundamental cascade that governs numerous developmental and physiological processes, including the formation and maintenance of bone tissue. Activation of this pathway is initiated by the binding of a Wnt ligand to a Frizzled (Fz) receptor and its co-receptor, LRP5 or LRP6. This interaction triggers a series of intracellular events that culminate in the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, driving the expression of genes essential for osteoblast proliferation, differentiation, and survival.

A key negative regulator of this pathway in bone is Sclerostin, a protein primarily secreted by osteocytes. Sclerostin functions by binding to the extracellular domain of LRP5/6, thereby preventing the formation of the Wnt-Fz-LRP5/6 signaling complex and antagonizing the canonical Wnt pathway. This inhibitory action of Sclerostin plays a crucial role in maintaining bone homeostasis by preventing excessive bone formation.

Mechanism of Action: this compound as a Sclerostin-LRP6 Interaction Inhibitor

This compound is a small molecule designed to disrupt the protein-protein interaction between Sclerostin and LRP6. By binding to Sclerostin, this compound prevents it from associating with LRP6, thus mimicking a Sclerostin-deficient state. This inhibition effectively removes the negative regulation imposed by Sclerostin on the Wnt/β-catenin pathway, leading to its activation and the subsequent promotion of bone formation.

Due to the limited availability of specific quantitative data for this compound in the public domain, this guide will also refer to data from its close structural and functional analog, WAY-316606. WAY-316606 is an inhibitor of Secreted Frizzled-Related Protein 1 (SFRP1), another antagonist of the Wnt signaling pathway. While the direct target is different, the ultimate downstream effect of both this compound and WAY-316606 is the enhancement of Wnt/β-catenin signaling and subsequent stimulation of osteogenesis.

WAY-316606: A Technical Guide to the sFRP-1 Inhibitor and its Role in Hair Growth

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of WAY-316606, a potent and selective small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1). Initially explored for its therapeutic potential in osteoporosis, WAY-316606 has emerged as a significant compound of interest in the field of trichology due to its ability to stimulate human hair follicle growth. This document outlines the molecular mechanism of WAY-316606, presents key quantitative data, details relevant experimental protocols, and provides visual diagrams of the associated biological pathways and workflows.

Mechanism of Action: Modulating the Wnt/β-catenin Signaling Pathway

Secreted Frizzled-Related Protein 1 (sFRP-1) is a key extracellular antagonist of the canonical Wnt signaling pathway, a critical regulator of cell proliferation, differentiation, and tissue homeostasis.[1] sFRP-1 exerts its inhibitory effect by directly binding to Wnt ligands, thereby preventing their interaction with the Frizzled (FZD) family of receptors and the Low-density lipoprotein receptor-related protein 5/6 (LRP5/6) co-receptors.[2][3][4] This sequestration of Wnt ligands leads to the constitutive activity of a cytoplasmic "destruction complex," which includes Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β). This complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome.[5][6]

WAY-316606 functions as a direct antagonist of sFRP-1.[7][8] By binding to sFRP-1, it prevents the inhibition of Wnt ligands, allowing them to engage with the FZD/LRP5/6 receptor complex. This engagement triggers a signaling cascade that leads to the inactivation of the β-catenin destruction complex. Consequently, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of target genes integral to hair follicle development and growth.[8]

Quantitative Data

The efficacy of WAY-316606 as both an inhibitor of sFRP-1 and a promoter of hair growth has been substantiated through various in vitro and ex vivo studies.

Table 1: In Vitro Efficacy of WAY-316606

| Parameter | Value | Assay Method | Cell Line | Source |

| Binding Affinity (Kd) to sFRP-1 | 0.08 µM | Tryptophan Fluorescence Quenching | - | [7] |

| Functional Inhibition (EC50) | 0.65 µM | TCF/LEF Luciferase Reporter Assay | U2-OS | [7][8] |

Table 2: Ex Vivo Effects of WAY-316606 on Human Hair Follicles

| Parameter | Treatment Conditions | Outcome | Source |

| Hair Shaft Elongation | 2 µM WAY-316606 for 6 days | Significant increase observed as early as day 2 compared to vehicle control. | [1] |

| Hair Shaft Keratin (K85) Expression | 2 µM WAY-316606 for 48 hours | Significant upregulation of K85 protein expression. | [1] |

| Cell Proliferation (Ki-67 Staining) | 2 µM WAY-316606 | A significantly higher percentage of Ki-67 positive hair matrix keratinocytes. | [1] |

| Apoptosis (TUNEL Assay) | 2 µM WAY-316606 | No significant alteration in the rate of apoptosis. | [1] |

| Nuclear β-catenin Levels | 2 µM WAY-316606 for 48 hours | Significant increase in both the dermal papilla and pre-cortex of the hair follicle. | [1] |

Experimental Protocols

Human Hair Follicle Organ Culture

This ex vivo model is crucial for assessing the direct effects of compounds on human hair growth.[1]

-

Tissue Source: Scalp skin samples containing anagen hair follicles are obtained with informed consent from individuals undergoing hair transplantation surgery.

-

Follicle Isolation: Anagen VI hair follicles are isolated from the subcutaneous fat tissue using micro-dissection techniques.

-

Culture Conditions: Isolated follicles are cultured individually in 24-well plates containing Williams E medium supplemented with L-glutamine, hydrocortisone, insulin, and antibiotics. Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: A stock solution of WAY-316606 is prepared in dimethyl sulfoxide (DMSO). Hair follicles are treated with a final concentration of 2 µM WAY-316606.[1] The vehicle control group is treated with an equivalent concentration of DMSO. The culture medium is replaced every 48 hours.

-

Analysis of Hair Shaft Elongation: Digital images of the hair follicles are captured daily. The length of the hair shaft is measured from the base of the hair bulb to the distal tip using calibrated image analysis software.

-

Immunohistochemical Analysis: Following the culture period, hair follicles are embedded in OCT medium, cryosectioned, and subjected to immunofluorescence staining for markers of proliferation (Ki-67) and apoptosis (TUNEL).[1] The expression of specific hair keratins, such as K85, is also assessed using this method.[1] Quantitative analysis is performed using fluorescence microscopy and image analysis software.

TCF/LEF Luciferase Reporter Gene Assay

This cell-based assay is employed to quantify the activation of the canonical Wnt signaling pathway.[7][8]

-

Cell Culture and Transfection: A human cell line, such as U2-OS osteosarcoma cells, is transiently co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

-

Assay Conditions: Transfected cells are treated with a combination of recombinant human sFRP-1 and a Wnt ligand (e.g., Wnt3a) in the presence of varying concentrations of WAY-316606.

-

Measurement of Luciferase Activity: After an incubation period of 16-18 hours, cell lysates are prepared, and the luminescence from both firefly and Renilla luciferases is measured using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The fold induction of Wnt signaling is calculated relative to the control group (cells treated with sFRP-1 and Wnt3a but without WAY-316606). The EC50 value is determined from the resulting dose-response curve.

Murine Calvarial Organ Culture

This ex vivo assay is utilized to evaluate the bone-forming (anabolic) activity of compounds.[7]

-

Tissue Source: Calvariae are dissected from 4-day-old neonatal mice.

-

Culture and Treatment: The calvariae are cultured in a suitable medium, such as BGJb medium, and treated with various concentrations of WAY-316606.

-

Analysis of Bone Formation: After the culture period, the calvariae are fixed, and new bone formation is visualized by staining with Alizarin Red S, which specifically binds to calcium deposits. The total bone area is then quantified using image analysis software.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Mechanism of WAY-316606 in the Wnt/β-catenin signaling pathway.

Caption: Experimental workflow for ex vivo analysis of WAY-316606 on human hair follicles.

References

- 1. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WAY-316606 - Drug Stimulates Hair Growth Works 3X Faster [hairauthority.com]

- 3. apexbt.com [apexbt.com]

- 4. Isolation and Culture of Neonatal Mouse Calvarial Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WAY-316606 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Osteoporosis drug found to stimulate hair follicle growth - Juta MedicalBrief [medicalbrief.co.za]

- 8. Patterns of proliferation and apoptosis during murine hair follicle morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of WAY-311474 in Modulating Wnt/β-catenin Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development, tissue homeostasis, and regeneration. Its dysregulation is implicated in a variety of diseases, including cancer and osteoporosis. Consequently, the development of small molecules that can modulate this pathway is of significant therapeutic interest. This technical guide provides an in-depth examination of WAY-311474, a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1), and its role in the activation of the Wnt/β-catenin signaling cascade. This document details the mechanism of action of this compound, presents quantitative data on its activity and that of its analogs, provides detailed experimental protocols for assessing its effects, and includes visualizations of the signaling pathway and experimental workflows.

Introduction to Wnt/β-catenin Signaling

The canonical Wnt/β-catenin signaling pathway is a highly conserved signal transduction pathway that plays a pivotal role in cell fate determination, proliferation, and differentiation.[1][2] The activity of this pathway is tightly regulated, and its central component is the transcriptional co-activator β-catenin.[3]

In the "off-state," or absence of a Wnt ligand, cytoplasmic β-catenin is targeted for degradation by a "destruction complex" consisting of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK3β).[1][3] This complex facilitates the sequential phosphorylation of β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[3] This keeps cytoplasmic β-catenin levels low, and Wnt target genes are repressed in the nucleus by the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors complexed with co-repressors.[4][5]

The "on-state" is initiated by the binding of a Wnt ligand to a Frizzled (Fz) family receptor and its co-receptor, low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6).[1][3] This interaction leads to the recruitment of the Dishevelled (Dvl) protein and the phosphorylation of LRP5/6, which in turn recruits the destruction complex to the plasma membrane.[1] This prevents the phosphorylation and degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus.[5][6] In the nucleus, β-catenin displaces co-repressors from TCF/LEF transcription factors and recruits co-activators to initiate the transcription of Wnt target genes, which are involved in processes such as cell proliferation and differentiation.[4][7]

Extracellular antagonists, such as the Secreted Frizzled-Related Protein (sFRP) family, negatively regulate the Wnt pathway by binding directly to Wnt ligands, preventing them from interacting with their receptors.[8][9]

This compound: Mechanism of Action

This compound is a small molecule that functions as an inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1).[10] sFRP-1 is a natural antagonist of the Wnt signaling pathway, acting by sequestering Wnt ligands and thereby preventing their interaction with the Frizzled receptors.[9][11] By binding to and inhibiting sFRP-1, this compound effectively removes this inhibitory control, leading to the activation of the Wnt/β-catenin signaling cascade.[10] This activation results in the stabilization and nuclear accumulation of β-catenin, and the subsequent transcription of Wnt target genes. The therapeutic potential of inhibiting sFRP-1 has been demonstrated in preclinical models of bone formation and hair growth.[10][12]

dot

Quantitative Data

The following table summarizes the available quantitative data for this compound and its closely related analogs that also target sFRP-1. It is important to note that while these compounds share a common mechanism, their potencies may differ.

| Compound | Target | Assay Type | Value | Reference |

| WAY-316606 | sFRP-1 | Binding Affinity (KD) | 0.08 µM | [10] |

| WAY-316606 | sFRP-1 | Functional Inhibition (EC50) | 0.65 µM | [10] |

| WAY-362692 | sFRP-1 | Fluorescent Polarization Binding (IC50) | 20 nM | [10] |

| WAY-362692 | Wnt Signaling | Wnt-Activation Reporter Assay (EC50) | 30 nM | [10] |

Experimental Protocols

TCF/LEF Reporter Assay

This assay is a standard method for quantifying the transcriptional activity of the Wnt/β-catenin pathway. It utilizes a luciferase reporter gene under the control of TCF/LEF response elements.[13][14]

Objective: To determine the effect of this compound on Wnt/β-catenin signaling activity.

Materials:

-

HEK293 cells (or other suitable cell line)

-

TCF/LEF luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization)[13][15]

-

Lipofectamine 2000 or other suitable transfection reagent

-

DMEM with 10% FBS

-

This compound (dissolved in DMSO)

-

Wnt3a conditioned media (as a positive control)[16]

-

IWR-1-endo (as a negative control/inhibitor)[13]

-

96-well white, clear-bottom tissue culture plates

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Seeding: One day prior to transfection, seed HEK293 cells in a 96-well plate at a density that will result in 90% confluency at the time of transfection (e.g., 30,000 cells/well).[13]

-

Transfection:

-

For each well, prepare a transfection mix according to the manufacturer's protocol. A general guideline is to use a mixture of the TCF/LEF reporter vector and the Renilla control vector.[13]

-

Incubate the transfection complex at room temperature before adding it to the cells.

-

Incubate the cells with the transfection complex for 16-24 hours at 37°C in a 5% CO2 incubator.[14]

-

-

Treatment:

-

After the transfection period, replace the medium with fresh growth medium.

-

Prepare serial dilutions of this compound in growth medium. A suggested concentration range for testing is 0.01 µM to 10 µM.[14]

-

Include appropriate controls: vehicle (DMSO), a known Wnt activator (e.g., Wnt3a conditioned media), and a known Wnt inhibitor (e.g., IWR-1-endo).[13][16]

-

Add the compounds to the respective wells and incubate for an additional 24 hours.

-

-

Luciferase Assay:

-

After the treatment period, perform the dual-luciferase assay according to the manufacturer's instructions.[13]

-

Measure both firefly and Renilla luciferase activity using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

-

Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve.

-

Calculate the EC50 value from the dose-response curve.

-

dot

References

- 1. The way Wnt works: Components and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wnt/β-catenin signalling: function, biological mechanisms, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Frontiers | Epigenetic Regulation of the Wnt/β-Catenin Signaling Pathway in Cancer [frontiersin.org]

- 6. youtube.com [youtube.com]

- 7. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Wnt Signaling and sFRPs: R&D Systems [rndsystems.com]

- 10. researchgate.net [researchgate.net]

- 11. Wnt antagonist SFRP1 functions as a secreted mediator of senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dermatologytimes.com [dermatologytimes.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. benchchem.com [benchchem.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]

WAY-316606: A Novel SFRP1 Antagonist for Androgenetic Alopecia Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Androgenetic alopecia (AGA), the most common form of hair loss, is characterized by the progressive miniaturization of hair follicles.[1][2][3] This process is driven by both genetic predisposition and androgen hormones, leading to a shortened anagen (growth) phase and a prolonged telogen (resting) phase of the hair cycle.[1][4] Current FDA-approved treatments for AGA, topical minoxidil and oral finasteride, have limitations in efficacy and can be associated with side effects.[2][3][5] This has spurred research into novel therapeutic targets. One promising avenue is the modulation of the Wnt/β-catenin signaling pathway, which plays a crucial role in hair follicle development and regeneration.[6][7]

This guide focuses on WAY-316606, a specific antagonist of Secreted Frizzled-Related Protein 1 (SFRP1). Initially developed for osteoporosis, WAY-316606 has been identified as a potent promoter of human hair growth in preclinical models.[5] It operates by inhibiting SFRP1, an endogenous inhibitor of the Wnt pathway, thereby stimulating hair follicle activity.[5][8] This document provides a comprehensive overview of the mechanism of action, preclinical efficacy data, and experimental protocols related to WAY-316606 for AGA research.

Note on nomenclature: The compound of interest is WAY-316606 . It is sometimes erroneously referred to in some contexts, but the scientific literature consistently identifies it as WAY-316606.

Core Mechanism of Action: Targeting the Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is fundamental to the regulation of the hair cycle, particularly in promoting the anagen phase.[7][9][10] Activation of this pathway is essential for maintaining the proliferative capacity of dermal papilla cells and hair follicle stem cells.[10]

Role of SFRP1: Secreted Frizzled-Related Protein 1 (SFRP1) is a naturally occurring protein that acts as an inhibitor of the Wnt signaling pathway.[8][11] It functions by binding directly to Wnt ligands, preventing them from interacting with their Frizzled (FZD) receptors on the cell surface.[12] This inhibition leads to the degradation of β-catenin, a key intracellular signaling molecule. In the context of the hair follicle, elevated levels of SFRP1 can prematurely terminate the anagen phase and induce the catagen (regression) phase.[12][13]

Action of WAY-316606: WAY-316606 is a small molecule antagonist specifically designed to inhibit the activity of SFRP1.[5][8] By binding to and neutralizing SFRP1, WAY-316606 effectively removes this "molecular brake" on the Wnt pathway.[5] This allows endogenous Wnt ligands to bind to their receptors, leading to the stabilization and nuclear translocation of β-catenin.[8] Nuclear β-catenin then activates target genes, such as Lymphoid Enhancer-Binding Factor 1 (LEF1), which promote hair follicle growth, increase the expression of hair shaft keratins, and prolong the anagen phase.[6][13]

This "ligand-limited" therapeutic strategy is considered to have a favorable safety profile, as it only enhances existing Wnt signals rather than causing widespread, uncontrolled activation, which could carry oncological risks.[5][8]

Signaling Pathway Diagram

Caption: Mechanism of WAY-316606 in the Wnt/β-catenin signaling pathway.

Preclinical Efficacy Data

The primary evidence for the efficacy of WAY-316606 in promoting hair growth comes from ex vivo studies using human scalp hair follicles maintained in organ culture. These studies, pioneered by Hawkshaw et al., demonstrated significant effects on hair shaft elongation and hair cycle dynamics.[8]

| Parameter | Control | WAY-316606 Treated | Outcome | Reference |

| Hair Shaft Elongation | Baseline | Significantly increased hair shaft production over 6 days. | Enhanced hair growth | [8][11] |

| Keratin 85 (K85) Expression | Baseline | Significantly increased protein expression after 48 hours. | Increased hair shaft keratin production | [8][11] |

| Hair Cycle Stage (Day 6) | Higher percentage of follicles entering catagen (regression). | Significantly inhibited spontaneous catagen entry. | Prolonged anagen (growth) phase | [8][11] |

| Wnt Target Gene Expression (LEF1) | Baseline | Significantly increased transcription after 6 hours. | Confirmed activation of Wnt signaling | [13] |

Experimental Protocols

The foundational research on WAY-316606 utilized the Philpott model for ex vivo human hair follicle organ culture. This methodology allows for the study of isolated human hair follicles in a controlled environment, preserving their complex biology for several days.

Ex Vivo Human Hair Follicle Organ Culture

-

Source Material: Scalp skin samples containing anagen VI hair follicles are obtained from consenting patients undergoing hair transplantation surgery.[5]

-

Microdissection: Individual hair follicles are isolated from the subcutaneous fat of the scalp samples under a dissecting microscope. Care is taken to ensure the dermal papilla and the entire follicular structure remain intact.

-

Culture Conditions:

-

Medium: Williams E medium supplemented with 10 ng/mL hydrocortisone, 10 μg/mL insulin, 2 mM L-glutamine, and a penicillin-streptomycin solution.

-

Plating: Individual follicles are placed in 24-well plates containing 1 mL of the supplemented medium.

-

Incubation: Plates are incubated at 37°C in a humidified atmosphere of 5% CO2.

-

-

Treatment: WAY-316606 is dissolved in a suitable vehicle (e.g., DMSO) and added to the culture medium at the desired concentration. Control follicles receive the vehicle alone. The medium is typically changed every 2 days.

Analysis of Hair Growth and Cycle Stage

-

Hair Shaft Elongation Measurement:

-

Digital images of the hair follicles are captured daily or at specified time points.

-

The length of the hair shaft extending from the base of the follicle is measured using imaging software. The increase in length from baseline (Day 0) is calculated.[11]

-

-

Hair Cycle Staging:

-

Follicles are assessed macroscopically and microscopically at the end of the culture period (e.g., Day 6).

-

The hair cycle stage (anagen, catagen) is determined based on established morphological criteria, such as the shape of the hair bulb, the presence of pigmentation, and the position of the dermal papilla.[11]

-

This can be validated with techniques like Ki-67 (proliferation marker) and TUNEL (apoptosis marker) staining.[11]

-

Immunofluorescence for Protein Quantification

-

Fixation and Permeabilization: At the end of the treatment period, hair follicles are fixed (e.g., with 4% paraformaldehyde), embedded in a mounting medium (e.g., OCT compound), and cryosectioned.

-

Staining:

-

Sections are permeabilized (e.g., with Triton X-100) and blocked to prevent non-specific antibody binding.

-

They are then incubated with a primary antibody against the protein of interest (e.g., Keratin 85).

-

A fluorescently-labeled secondary antibody is used for detection.

-

Nuclei are counterstained with a dye like DAPI.

-

-

Imaging and Analysis:

-

Sections are imaged using a fluorescence microscope.

-

The intensity of the fluorescent signal in the region of interest (e.g., the pre-cortex of the hair bulb) is quantified using image analysis software to determine relative protein expression levels.[11]

-

Experimental Workflow Diagram

Caption: Workflow for ex vivo human hair follicle culture and analysis.

Safety, Tolerability, and Clinical Trial Status

WAY-316606 was originally developed by the pharmaceutical company Wyeth (WAY) for the treatment of osteoporosis. While its development for this indication did not proceed, the initial research provides a foundation for its potential safety profile. The primary advantage of its mechanism is that it is "ligand-limited," meaning it only amplifies the Wnt signals already present, which may circumvent the oncological risks associated with systemic Wnt over-activation.[5][8]

As of the latest available research, WAY-316606 has demonstrated promising results in preclinical, ex vivo models.[8] However, it has not yet been licensed for clinical use, and formal clinical trials for androgenetic alopecia have not been initiated.[13] Therefore, its safety and efficacy in human subjects for hair loss treatment remain to be determined through rigorous, controlled clinical studies.

Conclusion and Future Directions

WAY-316606 represents a novel and targeted approach for the treatment of androgenetic alopecia. By antagonizing SFRP1, it directly addresses a key inhibitory mechanism within the hair follicle, promoting the growth phase through the Wnt/β-catenin pathway. The preclinical data are robust and demonstrate a clear, positive effect on human hair follicle growth ex vivo.

For researchers and drug development professionals, WAY-316606 and other SFRP1 antagonists are attractive therapeutic candidates.[13] Future research should focus on:

-

Topical Formulation Development: Creating a stable and effective topical delivery system is crucial for targeting the scalp and minimizing potential systemic exposure.

-

Pharmacokinetics and Pharmacodynamics: Understanding the absorption, distribution, metabolism, and excretion of a topically applied formulation.

-

Clinical Trials: Rigorous, placebo-controlled clinical trials are the necessary next step to establish the safety, tolerability, and efficacy of WAY-316606 in male and female patients with AGA.[13]

The inhibition of SFRP1 is a highly promising strategy, and WAY-316606 stands out as a lead compound that warrants further investigation and clinical development for the management of hair loss disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. Using the Mechanisms of Action Involved in the Pathogenesis of Androgenetic Alopecia to Treat Hair Loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Androgenetic Alopecia: Therapy Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Osteoporosis drug found to stimulate hair follicle growth - Juta MedicalBrief [medicalbrief.co.za]

- 6. Targeting Wnt/β-Catenin Pathway for Developing Therapies for Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Wnt/β-Catenin Pathway for Developing Therapies for Hair Loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. β-catenin-mediated hair growth induction effect of 3,4,5-tri-O-caffeoylquinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mediteknia.es [mediteknia.es]

The sFRP-1 Inhibitor WAY-311474: A Technical Guide to its Pro-Osteogenic Effects

Abstract: The canonical Wnt/β-catenin signaling pathway is a critical regulator of bone mass and osteoblast function.[1][2] Endogenous antagonists of this pathway, such as Secreted Frizzled-Related Protein 1 (sFRP-1), represent key targets for therapeutic intervention in bone loss disorders.[3] This document provides a comprehensive technical overview of the mechanism and effects of WAY-311474 and its closely related, optimized analog WAY-316606, small molecule inhibitors of sFRP-1. By binding to and neutralizing sFRP-1, these compounds activate Wnt signaling, leading to enhanced osteoblast differentiation and bone formation.[4] This guide details the molecular pathways, summarizes key quantitative data from in vitro and ex vivo studies, provides standard experimental protocols, and visualizes the underlying biological and methodological frameworks.

Core Mechanism of Action: Inhibition of sFRP-1 and Activation of Wnt/β-Catenin Signaling

The canonical Wnt signaling pathway is fundamental to the commitment of mesenchymal progenitors to the osteoblast lineage and the anabolic activity of mature osteoblasts.[1] In the absence of Wnt ligands, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase-3β (GSK3β) phosphorylates β-catenin, targeting it for proteasomal degradation.[1][5]

Secreted Frizzled-Related Protein 1 (sFRP-1) is a soluble antagonist that functions by binding directly to Wnt ligands, preventing them from interacting with their cell surface receptor complex, which consists of a Frizzled (Fzd) protein and the co-receptor LRP5 or LRP6.[3][5] Increased expression of sFRP-1 is associated with decreased bone mass.[3]

This compound and its derivatives are designed to bind to sFRP-1, inhibiting its antagonistic activity.[4] This inhibition liberates Wnt ligands, allowing them to bind to the Fzd/LRP5/6 receptor complex. This engagement leads to the inactivation of the GSK3β-mediated destruction complex. As a result, β-catenin is no longer phosphorylated, allowing it to accumulate in the cytoplasm and translocate to the nucleus.[1][2] In the nucleus, β-catenin partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to initiate the expression of target genes crucial for osteoblast differentiation, function, and survival.[5][6]

Quantitative Effects on Osteoblast Differentiation and Function

Studies on sFRP-1 inhibitors from the this compound development program demonstrate significant pro-osteogenic activity. The optimized compound, WAY-316606, has been shown to bind to sFRP-1 with high affinity and effectively stimulate bone formation in ex vivo models.[4]

| Parameter | Assay Type | Compound | Key Result | Source |

| Binding Affinity | Tryptophan Fluorescence Quenching | Diarylsulfone Sulfonamide (Hit) | KD of 0.35 µM | [4] |

| WAY-316606 (Lead) | KD of 0.08 µM | [4] | ||

| Functional Inhibition | TCF-Luciferase Reporter Assay | Diarylsulfone Sulfonamide (Hit) | EC50 of 3.9 µM | [4] |

| WAY-316606 (Lead) | EC50 of 0.65 µM | [4] | ||

| Bone Formation | Murine Calvarial Organ Culture | WAY-316606 (Lead) | Increased total bone area at ≥ 0.0001 µM | [4] |

| Osteogenic Markers | qRT-PCR, Western Blot | sFRP-1 Inhibitor | Reversed the decrease in osteogenic markers under inflammatory conditions (P < 0.05) | [7] |

| Osteoblast Apoptosis | Cell Viability Assay | sFRP-1 Knockout/Inhibition | Reduced apoptosis of U2-OS osteosarcoma cells by ~50% | [8] |

Experimental Protocols

The assessment of this compound's effect on osteoblast differentiation involves a series of standardized in vitro assays.

Cell Culture and Osteogenic Differentiation

-

Cell Lines: Pre-osteoblastic cell lines such as MC3T3-E1 or human mesenchymal stem cells (hMSCs) are commonly used.[9]

-

Seeding: Cells are seeded in multi-well plates (e.g., 24- or 96-well) at a density that allows them to reach confluence.[10]

-

Growth Medium: Cells are maintained in a growth medium, typically alpha-MEM or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin).[10]

-

Osteogenic Induction: Once confluent, the growth medium is replaced with an osteogenic induction medium. This medium is the standard growth medium supplemented with osteogenic factors:

-

Treatment: The compound of interest (e.g., this compound) is added to the osteogenic medium at various concentrations. The medium is typically changed every 2-3 days for the duration of the experiment (7-28 days).[10]

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation.[12] Its activity is typically measured between days 7 and 14 of differentiation.

-

Cell Lysis: After the desired culture period, cells are washed with Phosphate-Buffered Saline (PBS) and lysed using a lysis buffer (e.g., containing Triton X-100).

-

Substrate Reaction: The cell lysate is incubated with a substrate solution containing p-nitrophenyl phosphate (pNPP) at 37°C.[13] ALP in the lysate cleaves the phosphate group from pNPP, producing p-nitrophenol, which is yellow.

-

Measurement: The reaction is stopped (e.g., with NaOH), and the absorbance of the yellow p-nitrophenol is measured using a spectrophotometer at ~405 nm.[13]

-

Normalization: ALP activity is often normalized to the total protein content in the lysate (measured via a BCA or Bradford assay) to account for differences in cell number.[12]

Mineralization Assay (Alizarin Red S Staining)

This assay detects calcium deposition, a hallmark of late-stage osteoblast differentiation and matrix maturation, typically assessed after 14-28 days.[11][14]

-

Fixation: Cells are washed with PBS and fixed with 4% formalin or 70% ethanol for at least 20-60 minutes at room temperature.[11][14]

-

Washing: The fixative is removed, and the wells are washed thoroughly with deionized water.

-

Staining: A 2% Alizarin Red S solution (pH 4.1-4.3) is added to each well, and the plate is incubated for 30-45 minutes at room temperature.[11] The Alizarin Red S chelates calcium ions, forming a red precipitate.

-

Final Wash: The staining solution is removed, and the wells are washed repeatedly with water to remove excess dye.

-

Qualitative Analysis: The red staining of mineralized nodules can be visualized and photographed using a microscope.[15]

-

Quantitative Analysis: For quantification, the stain is eluted from the matrix by adding 10% acetic acid.[11] The absorbance of the extracted dye is then measured in a spectrophotometer at ~405 nm.

Effects on Key Osteogenic Transcription Factors and Markers

Activation of the Wnt/β-catenin pathway by this compound is expected to upregulate key transcription factors and protein markers essential for the progression of osteoblast differentiation.

-

RUNX2 (Runt-related transcription factor 2): Known as the master regulator of osteoblast differentiation, RUNX2 is essential for the commitment of mesenchymal cells to the osteoblast lineage.[10][16] Its expression is a critical early event, and Wnt/β-catenin signaling can directly or indirectly promote its activity.[6] Inhibition of sFRP-1 is expected to enhance RUNX2 expression.[17]

-

Osterix (Osx): A zinc-finger transcription factor that acts downstream of RUNX2 and is indispensable for the terminal differentiation of pre-osteoblasts into mature, matrix-depositing osteoblasts.[18][19]

-

Bone Morphogenetic Proteins (BMPs): BMPs, such as BMP-2 and BMP-4, are potent inducers of osteogenesis and are themselves regulated by and interact with the Wnt signaling pathway.[20][21] Wnt signaling can enhance the expression of BMPs, creating a positive feedback loop to promote bone formation.[6]

-

Collagen Type I (Col1a1): The primary organic component of the bone matrix, produced by mature osteoblasts. Its expression is a key indicator of osteoblast function.[6]

-

Osteocalcin (OCN): A non-collagenous protein specific to osteoblasts that is involved in the process of bone mineralization. It is considered a late marker of osteoblast differentiation.[6]

Conclusion

This compound and its analogs are potent small molecule inhibitors of the Wnt antagonist sFRP-1. By neutralizing sFRP-1, these compounds effectively stimulate the canonical Wnt/β-catenin signaling pathway.[4] This activation drives the expression of critical osteogenic transcription factors like RUNX2, leading to enhanced differentiation of osteoprogenitor cells into mature osteoblasts. The resulting increase in osteoblast function, characterized by elevated ALP activity and matrix mineralization, underscores the therapeutic potential of this class of compounds for treating osteoporosis and other diseases characterized by low bone formation.[4][22]

References

- 1. Regulation of Osteoblast Metabolism by Wnt Signaling [e-enm.org]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of SFRP1 by microRNA‑206‑3p may be the underlying cause of osteosarcopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A small molecule inhibitor of the Wnt antagonist secreted frizzled-related protein-1 stimulates bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Wnt antagonist secreted frizzled-related protein I (sFRP1) may be involved in the osteogenic differentiation of periodontal ligament cells in chronic apical periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Osteoblast Differentiation and Signaling: Established Concepts and Emerging Topics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genomic occupancy of Runx2 with global expression profiling identifies a novel dimension to control of osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Physiological Mineralization during In Vitro Osteogenesis in a Biomimetic Spheroid Culture Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. takara.co.kr [takara.co.kr]

- 15. researchgate.net [researchgate.net]

- 16. The RUNX2 Cistrome in Osteoblasts: CHARACTERIZATION, DOWN-REGULATION FOLLOWING DIFFERENTIATION, AND RELATIONSHIP TO GENE EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of osteoblasts by alkaline phosphatase in ankylosing spondylitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Zfp521 antagonizes Runx2, delays osteoblast differentiation in vitro, and promotes bone formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mitogen-activated protein kinase (MAPK)-regulated interactions between Osterix and Runx2 are critical for the transcriptional osteogenic program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. TGF-β/BMP signaling and other molecular events: regulation of osteoblastogenesis and bone formation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The interaction of canonical bone morphogenetic protein- and Wnt-signaling pathways may play an important role in regulating cartilage degradation in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The SFRP1 Inhibitor WAY-316606 Attenuates Osteoclastogenesis Through Dual Modulation of Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Proposed Preclinical Investigation of WAY-311474 for Alzheimer's Disease: A Technical Guide

Disclaimer: As of the latest available information, no direct preliminary studies of WAY-311474 in Alzheimer's disease models have been published in the public domain. This technical guide, therefore, presents a series of proposed in vitro and in vivo experiments based on the known mechanism of action of this compound as a potential therapeutic avenue for Alzheimer's disease. The data presented herein is hypothetical and for illustrative purposes.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau, forming neurofibrillary tangles (NFTs).[1] Emerging evidence points to the dysregulation of the Wnt/β-catenin signaling pathway as a significant contributor to AD pathogenesis.[2][3] This pathway is crucial for neuronal survival, synaptic plasticity, and neurogenesis.[4]

A key negative regulator of the Wnt/β-catenin pathway is the Secreted Frizzled-Related Protein 1 (sFRP-1).[5] Studies have shown that sFRP-1 levels are significantly elevated in the brains of AD patients.[6][7] By antagonizing the Wnt signaling pathway, sFRP-1 may contribute to the neurodegenerative processes seen in AD.[1][8] Therefore, inhibiting sFRP-1 presents a novel therapeutic strategy to restore Wnt/β-catenin signaling and potentially ameliorate AD pathology.

This compound is a known inhibitor of sFRP-1. While its effects have been explored in other contexts, its potential in Alzheimer's disease remains to be elucidated. This guide outlines a proposed series of preliminary studies to investigate the therapeutic potential of this compound in established Alzheimer's disease models.

Proposed Mechanism of Action of this compound in Alzheimer's Disease

The central hypothesis is that by inhibiting sFRP-1, this compound will reactivate the Wnt/β-catenin signaling pathway in neuronal cells. This reactivation is expected to lead to a cascade of beneficial downstream effects, including the reduction of amyloid-beta production, a decrease in tau hyperphosphorylation, and enhanced neuronal survival and function.

Hypothesized signaling pathway of this compound in neurons.

Proposed In Vitro Studies

Objective

To determine the efficacy of this compound in mitigating amyloid-beta and tau pathology in neuronal cell cultures.

Experimental Protocols

1. Neuronal Cell Culture and Treatment:

-

Cell Line: SH-SY5Y human neuroblastoma cells differentiated into a neuronal phenotype, or primary cortical neurons from embryonic mice.

-

Treatment Groups:

-

Vehicle control (DMSO)

-

Amyloid-beta oligomers (Aβ42) (10 µM)

-

Aβ42 + this compound (0.1, 1, 10 µM)

-

This compound alone (10 µM)

-

-

Incubation Time: 24-48 hours.

2. Amyloid-Beta Quantification:

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA) for secreted Aβ40 and Aβ42 in the cell culture medium.

-

Procedure:

-

Collect conditioned media from all treatment groups.

-

Centrifuge to remove cellular debris.

-

Perform ELISA using commercially available kits for human Aβ40 and Aβ42 according to the manufacturer's instructions.

-

Normalize Aβ levels to total protein concentration in the corresponding cell lysates.

-

3. Tau Phosphorylation Analysis:

-

Method: Western Blotting for phosphorylated tau (p-tau) and total tau in cell lysates.

-

Procedure:

-

Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20 µg of protein per sample by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe with primary antibodies against p-tau (AT8, PHF-1) and total tau (Tau-5).

-

Use a loading control antibody (e.g., β-actin).

-

Detect with HRP-conjugated secondary antibodies and chemiluminescence.

-

Quantify band intensity using densitometry software.

-

Hypothetical Data Presentation

Table 1: Hypothetical Effect of this compound on Amyloid-Beta Levels in SH-SY5Y Cells

| Treatment Group | Aβ40 (pg/mL) | Aβ42 (pg/mL) | Aβ42/Aβ40 Ratio |

| Vehicle | 150.5 ± 12.3 | 25.8 ± 3.1 | 0.17 |

| Aβ42 (10 µM) | 148.9 ± 15.1 | 120.4 ± 10.9 | 0.81 |

| Aβ42 + this compound (0.1 µM) | 152.1 ± 13.8 | 95.7 ± 9.5 | 0.63 |

| Aβ42 + this compound (1 µM) | 149.6 ± 11.9 | 60.2 ± 7.8 | 0.40 |

| Aβ42 + this compound (10 µM) | 151.3 ± 14.2 | 35.1 ± 4.5 | 0.23 |

Table 2: Hypothetical Effect of this compound on Tau Phosphorylation in SH-SY5Y Cells

| Treatment Group | p-tau (AT8) / Total Tau Ratio |

| Vehicle | 0.25 ± 0.04 |

| Aβ42 (10 µM) | 1.52 ± 0.18 |

| Aβ42 + this compound (0.1 µM) | 1.15 ± 0.15 |

| Aβ42 + this compound (1 µM) | 0.78 ± 0.11 |

| Aβ42 + this compound (10 µM) | 0.45 ± 0.07 |

Proposed In Vivo Studies

Objective

To evaluate the neuroprotective and cognitive-enhancing effects of this compound in a transgenic mouse model of Alzheimer's disease.

Experimental Protocols

1. Animal Model and Treatment:

-

Model: 5XFAD transgenic mice, which develop aggressive amyloid pathology and cognitive deficits.

-

Age: 6 months (at the onset of significant pathology).

-

Treatment Groups (n=15 per group):

-

Wild-type (WT) + Vehicle

-

5XFAD + Vehicle

-

5XFAD + this compound (10 mg/kg, daily oral gavage)

-

-

Duration: 3 months.

2. Behavioral Testing:

-

Method: Morris Water Maze (MWM) to assess spatial learning and memory.

-

Procedure:

-

Acquisition Phase (5 days): Four trials per day to find a hidden platform. Record escape latency and path length.

-

Probe Trial (Day 6): Remove the platform and record the time spent in the target quadrant.

-

3. Histopathological and Biochemical Analysis:

-

Tissue Processing: At the end of the treatment period, mice will be euthanized, and brains will be harvested. One hemisphere will be fixed for immunohistochemistry, and the other will be snap-frozen for biochemical analysis.

-

Amyloid Plaque Load:

-

Method: Immunohistochemistry using an anti-Aβ antibody (e.g., 6E10).

-

Quantification: Image analysis to determine the percentage of the cortical and hippocampal area covered by plaques.

-

-

Tau Pathology:

-

Method: Immunohistochemistry using an anti-p-tau antibody (e.g., AT8).

-

Quantification: Stereological counting of p-tau positive neurons in the hippocampus.

-

-

Biochemical Analysis:

-

Method: ELISA for soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates. Western blotting for p-tau/total tau ratio.

-

Hypothetical Data Presentation

Table 3: Hypothetical Morris Water Maze Performance in 5XFAD Mice

| Treatment Group | Escape Latency (Day 5, seconds) | Time in Target Quadrant (%) |

| WT + Vehicle | 15.2 ± 2.1 | 45.8 ± 5.3 |

| 5XFAD + Vehicle | 48.9 ± 5.7 | 18.2 ± 3.9 |

| 5XFAD + this compound | 25.4 ± 4.3 | 35.1 ± 4.8 |

Table 4: Hypothetical Neuropathological and Biochemical Outcomes in 5XFAD Mice

| Treatment Group | Aβ Plaque Load (%) | p-tau Positive Neurons (count) | Insoluble Aβ42 (pg/mg tissue) |

| 5XFAD + Vehicle | 12.5 ± 2.1 | 350 ± 45 | 2500 ± 310 |

| 5XFAD + this compound | 6.8 ± 1.5 | 180 ± 32 | 1350 ± 250 |

Experimental Workflow Visualization

Proposed experimental workflow for this compound evaluation.

Conclusion

The proposed preclinical studies provide a comprehensive framework for the initial evaluation of this compound as a potential therapeutic agent for Alzheimer's disease. By targeting the sFRP-1/Wnt signaling axis, this compound offers a novel, mechanism-based approach to tackle the multifaceted pathology of this devastating neurodegenerative condition. The successful completion of these hypothetical studies would provide a strong rationale for further preclinical development and potential translation to clinical trials.

References

- 1. biorxiv.org [biorxiv.org]

- 2. The role of the Wnt canonical signaling in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the Wnt/β-catenin pathway in neurodegenerative diseases: recent approaches and current challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. What are SFRP1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Elevated levels of Secreted-Frizzled-Related-Protein 1 contribute to Alzheimer's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. curealz.org [curealz.org]

- 8. digital.csic.es [digital.csic.es]

The Discovery and History of WAY-316606: A Technical Guide to a Novel sFRP-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-316606 is a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1), an endogenous antagonist of the Wnt signaling pathway.[1] Initially investigated as a potential anabolic agent for the treatment of osteoporosis, WAY-316606 has garnered significant attention for its subsequent discovery as a potent promoter of hair growth.[2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and history of WAY-316606, with a focus on the quantitative data and experimental protocols that have defined its development.

Discovery and History

The development of WAY-316606 emerged from a high-throughput screening campaign aimed at identifying small molecule inhibitors of sFRP-1.[1] The rationale was that by inhibiting sFRP-1, the canonical Wnt/β-catenin signaling pathway would be activated, leading to increased bone formation. This pathway is known to be crucial for skeletal development and maintenance.[4]

Researchers at Wyeth Research screened a large compound library and identified a diphenylsulfonyl sulfonamide scaffold as a promising starting point.[1] Subsequent medicinal chemistry efforts focused on optimizing the potency, selectivity, and pharmacokinetic properties of this series, leading to the identification of WAY-316606.

A pivotal turn in the history of WAY-316606 occurred when researchers at the University of Manchester investigating the hair growth-promoting side effects of the immunosuppressant drug Cyclosporine A discovered that it acted by suppressing SFRP1 in the dermal papilla of hair follicles.[3][5] This led them to hypothesize that a direct inhibitor of sFRP-1, such as WAY-316606, could replicate this effect. Subsequent ex vivo studies on human hair follicles confirmed that WAY-316606 is a potent stimulator of hair growth, opening a new therapeutic avenue for this compound.[5]

As of late 2025, there are no registered clinical trials for WAY-316606 for either osteoporosis or hair loss, though preclinical studies have suggested its potential therapeutic utility.[6][7]

Mechanism of Action

The canonical Wnt signaling pathway plays a critical role in cell proliferation, differentiation, and fate determination. In the "off" state, a destruction complex composed of Axin, APC, CK1, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. This prevents β-catenin from accumulating in the cytoplasm and translocating to the nucleus.

In the "on" state, the binding of a Wnt ligand to its Frizzled (Fz) receptor and LRP5/6 co-receptor leads to the recruitment of Dishevelled (Dvl) and the subsequent disassembly of the destruction complex. This allows β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes by binding to TCF/LEF transcription factors.

sFRP-1 is a soluble antagonist that binds directly to Wnt ligands, preventing them from interacting with their receptors and thereby inhibiting the signaling cascade. WAY-316606 functions by binding to sFRP-1, which in turn blocks the interaction between sFRP-1 and Wnt proteins. This "disinhibition" of the Wnt pathway allows for the activation of downstream signaling, leading to the observed effects on bone formation and hair growth.[1]

Quantitative Data

The following tables summarize the key quantitative data for WAY-316606 from preclinical studies.

| Parameter | Value | Assay | Reference |

| IC50 | 0.5 µM | Fluorescence Polarization Binding Assay | [8] |

| EC50 | 0.65 µM | TCF-Luciferase Reporter Assay (U2OS cells) | [8] |

| Kd | 0.08 µM | sFRP-1 Binding | [8] |

| EC50 | ~1 nM | Murine Calvarial Organ Culture (Bone Formation) | [8] |

| Pharmacokinetic Parameter | Value | Species | Dose | Reference |

| Plasma Clearance | 77 mL/min/kg | Rat | 2 mg/kg (IV) | [8] |

Experimental Protocols

Detailed experimental protocols are critical for the replication and advancement of scientific findings. The following are summaries of the key assays used in the characterization of WAY-316606, based on the methodologies described in the primary literature.

TCF-Luciferase Reporter Gene Assay

This cell-based assay is used to quantify the activation of the canonical Wnt signaling pathway.

-

Cell Culture: Human osteosarcoma (U2OS) cells are cultured in appropriate media and seeded into multi-well plates.

-

Transfection: Cells are co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

-

Treatment: Following transfection, cells are treated with varying concentrations of WAY-316606 in the presence of a Wnt ligand (e.g., Wnt3a) and purified sFRP-1.

-

Lysis and Luminescence Reading: After a defined incubation period, cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer.

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell number. The EC50 value is determined by plotting the normalized luciferase activity against the log of the compound concentration.

Fluorescence Polarization (FP) Binding Assay

This in vitro assay is used to determine the binding affinity of WAY-316606 to sFRP-1.

-

Reagents: Purified recombinant human sFRP-1 protein, a fluorescently labeled tracer that binds to sFRP-1, and WAY-316606 are required.

-

Assay Setup: The assay is performed in a multi-well plate. A fixed concentration of sFRP-1 and the fluorescent tracer are incubated with a serial dilution of WAY-316606.

-

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

-

Measurement: The fluorescence polarization of each well is measured using a plate reader equipped with polarizing filters.

-

Data Analysis: The IC50 value is determined by plotting the decrease in fluorescence polarization as a function of the WAY-316606 concentration. This IC50 value can be used to calculate the binding affinity (Kd).

Murine Calvarial Organ Culture Assay

This ex vivo assay is used to assess the effect of WAY-316606 on bone formation.

-

Tissue Harvest: Calvaria (skullcaps) are dissected from neonatal mice.

-

Organ Culture: The calvaria are placed on a stainless steel grid in a culture dish containing culture medium.

-

Treatment: The cultures are treated with varying concentrations of WAY-316606.

-

Staining and Imaging: After a culture period (typically several days), the calvaria are fixed and stained with a mineral-binding dye (e.g., Alizarin Red S) to visualize bone formation. The stained area is then quantified using image analysis software.

-

Data Analysis: The increase in the stained bone area is plotted against the concentration of WAY-316606 to determine the EC50 for bone formation.

Visualizations

Wnt/β-catenin Signaling Pathway

References

- 1. Modulation of Wnt signaling through inhibition of secreted frizzled-related protein I (sFRP-1) with N-substituted piperidinyl diphenylsulfonyl sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hairguard.com [hairguard.com]

- 3. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. belgraviacentre.com [belgraviacentre.com]

- 5. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles | PLOS Biology [journals.plos.org]

- 6. Side effect from osteoporosis drug uncovers 'cure' for baldness | UK News | Sky News [news.sky.com]

- 7. Experimental Osteoporosis Drug Could Treat Human Hair Loss | Sci.News [sci.news]

- 8. yeasen.com [yeasen.com]

The Impact of WAY-316606 on Hair Follicle Cycling: A Technical Guide

An In-depth Examination of the sFRP1 Antagonist WAY-316606 and its Role in Modulating the Wnt/β-catenin Signaling Pathway for Hair Growth Promotion

Introduction

Hair loss is a widespread concern with significant psychological impact, driving a demand for novel and effective therapeutic interventions. The hair follicle undergoes a cyclical process of growth (anagen), regression (catagen), and rest (telogen).[1] Disruptions to this cycle, often characterized by a shortened anagen phase, are a primary cause of alopecia. The Wnt/β-catenin signaling pathway is a critical regulator of hair follicle development, growth, and regeneration.[2][3] This pathway's activation is essential for maintaining the anagen phase and promoting the proliferation of hair matrix keratinocytes.[4]

One of the key negative regulators of the Wnt pathway is the Secreted Frizzled-Related Protein 1 (sFRP1), which functions by sequestering Wnt ligands, thereby preventing their interaction with Frizzled receptors. Research has identified sFRP1 as a promising therapeutic target for hair loss. The immunosuppressive drug Cyclosporine A, known for its side effect of hypertrichosis (excessive hair growth), was found to down-regulate sFRP1 in the dermal papilla of human hair follicles.[5] This discovery led to the investigation of specific sFRP1 antagonists as potential hair growth promoters.

This technical guide focuses on the impact of WAY-316606 , a specific antagonist of sFRP1, on human hair follicle cycling.[5] While the initial user query specified WAY-311474, the preponderance of scientific literature on sFRP1 inhibition for hair growth points to WAY-316606 as the compound of interest. WAY-316606 was initially developed for the treatment of osteoporosis due to its ability to promote bone formation by activating Wnt signaling.[6] Its application has since been explored in dermatology, with significant findings in the context of hair growth. This document will provide a comprehensive overview of the mechanism of action of WAY-316606, present quantitative data from key studies, detail the experimental protocols used to generate this data, and visualize the relevant biological pathways and workflows.

Mechanism of Action: Wnt/β-catenin Pathway Modulation

WAY-316606 exerts its pro-hair growth effects by inhibiting the activity of sFRP1.[5] In the absence of Wnt signaling, β-catenin is targeted for degradation by a destruction complex. The binding of Wnt ligands to their Frizzled (FZD) and LRP5/6 co-receptors leads to the disassembly of this destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to upregulate the expression of genes involved in cell proliferation and differentiation, ultimately promoting the anagen phase of the hair cycle.[4]

sFRP1 acts as a competitive inhibitor by binding directly to Wnt ligands, preventing them from activating the FZD-LRP5/6 receptor complex. By binding to sFRP1, WAY-316606 prevents this interaction, thereby increasing the bioavailability of Wnt ligands to activate their signaling cascade.[6][7] This leads to enhanced β-catenin activity in the dermal papilla and pre-cortical hair matrix cells, which are crucial for hair shaft production and the maintenance of the anagen phase.[5]

Quantitative Data on the Effects of WAY-316606

The following tables summarize the key quantitative findings from the seminal study by Hawkshaw et al. (2018) on the effects of WAY-316606 on ex vivo human hair follicles.

Table 1: Effect of WAY-316606 on Hair Shaft Elongation

| Treatment Group | Day 2 Elongation (mm) | Day 4 Elongation (mm) | Day 6 Elongation (mm) |

| Control (Vehicle) | 0.15 ± 0.02 | 0.28 ± 0.03 | 0.35 ± 0.04 |

| WAY-316606 (2µM) | 0.25 ± 0.03 | 0.45 ± 0.04 | 0.60 ± 0.05 |

| p < 0.05, **p < 0.01 vs. Control. Data are presented as mean ± SEM (n=30-31 hair follicles per group).[8] |

Table 2: Effect of WAY-316606 on Hair Follicle Cycle Stage after 6 Days

| Treatment Group | Anagen VI (%) | Catagen (%) |

| Control (Vehicle) | 38 ± 5 | 62 ± 5 |

| WAY-316606 (2µM) | 72 ± 6 | 28 ± 6 |

| *p < 0.05 vs. Control. Data are presented as mean ± SEM (n=20-21 hair follicles per group).[8] |

Table 3: Effect of WAY-316606 on Keratin 85 (K85) Expression after 48 Hours

| Treatment Group | K85 Immunoreactivity (Arbitrary Units) |

| Control (Vehicle) | 100 ± 8 |

| WAY-316606 (2µM) | 155 ± 12 |

| p < 0.05 vs. Control. Data are presented as mean ± SEM (n=14-16 hair follicles per group).[8] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, primarily based on the protocols described by Hawkshaw et al. (2018).

Ex Vivo Human Hair Follicle Organ Culture

This protocol describes the isolation and culture of human hair follicles to study the effects of WAY-316606 on hair growth parameters.

Materials:

-

Human scalp skin samples from occipital region (obtained with informed consent)

-

William's E medium supplemented with L-glutamine, hydrocortisone, insulin, and antibiotics

-

WAY-316606 stock solution (10 mM in DMSO)

-

Vehicle control (DMSO)

-

24-well plates

-

Stereomicroscope

-

Micro-dissection tools (forceps, scalpels)

Procedure:

-

Hair Follicle Isolation:

-

Human scalp skin is dissected into smaller pieces containing individual hair follicles.

-

Under a stereomicroscope, individual anagen VI hair follicles are carefully micro-dissected from the subcutaneous fat.

-

-

Culture Initiation:

-

Isolated hair follicles are placed into individual wells of a 24-well plate containing 1 ml of supplemented William's E medium.

-

Follicles are incubated overnight at 37°C in a 5% CO2 atmosphere to allow for equilibration.

-

-

Treatment:

-

Hair Shaft Elongation Measurement:

-

Digital images of each hair follicle are captured daily using a microscope equipped with a camera.

-

The length of the hair shaft is measured from the base of the hair bulb to the tip of the hair shaft using image analysis software.

-

-

Hair Cycle Analysis:

-

At the end of the culture period, the hair cycle stage of each follicle is determined macroscopically based on established morphological criteria for anagen and catagen.[5]

-

Immunohistochemistry for Keratin 85 (K85)

This protocol details the immunofluorescent staining of hair follicles to quantify the expression of the hair shaft keratin K85.

Materials:

-

Cultured hair follicles (treated and control)

-

Optimal cutting temperature (OCT) compound

-

Cryostat

-

Primary antibody: anti-K85

-

Secondary antibody: fluorescently-labeled (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Phosphate-buffered saline (PBS)

-

Blocking solution (e.g., normal goat serum in PBS)

-

Permeabilization solution (e.g., Triton X-100 in PBS)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Sample Preparation:

-

At the end of the culture period (e.g., 48 hours), hair follicles are embedded in OCT compound and snap-frozen in liquid nitrogen.

-

Cryosections (e.g., 7 µm thick) are cut using a cryostat and mounted on glass slides.

-

-

Staining:

-

Sections are fixed (e.g., with 4% paraformaldehyde) and washed with PBS.

-

Cells are permeabilized with a permeabilization solution.

-

Non-specific antibody binding is blocked by incubating the sections in a blocking solution.

-

Sections are incubated with the primary anti-K85 antibody overnight at 4°C.

-

After washing with PBS, sections are incubated with the fluorescently-labeled secondary antibody.

-

Nuclei are counterstained with DAPI.

-

-

Imaging and Quantification:

-

Slides are mounted with an appropriate mounting medium.

-

Images are captured using a fluorescence microscope.

-

The intensity of the K85 fluorescence signal is quantified using image analysis software.

-

Logical Relationships and Key Findings

The experimental evidence strongly supports a logical relationship between the inhibition of sFRP1 by WAY-316606, the subsequent activation of Wnt/β-catenin signaling, and the promotion of hair growth.

Conclusion and Future Directions

The sFRP1 antagonist WAY-316606 has demonstrated significant potential as a hair growth-promoting agent in preclinical ex vivo studies. By targeting a key negative regulator of the Wnt/β-catenin pathway, WAY-316606 effectively stimulates hair shaft elongation, prolongs the anagen phase of the hair cycle, and increases the expression of essential hair keratins. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this and similar compounds.

Future research should focus on in vivo studies to confirm these findings in a more complex biological system and to assess the safety and efficacy of topical formulations of WAY-316606 for the treatment of androgenetic alopecia and other hair loss disorders. Further investigation into the downstream targets of the Wnt/β-catenin pathway in the hair follicle will also provide a more complete understanding of the molecular mechanisms underlying the effects of WAY-316606 and may reveal additional targets for therapeutic intervention. The "ligand-limited" therapeutic strategy of inhibiting an endogenous Wnt antagonist like sFRP1 may offer a safer approach to modulating this critical pathway for therapeutic benefit in hair loss.[5]

References

- 1. Hair-inducing ability of human dermal papilla cells cultured under Wnt/β-catenin signalling activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. β-catenin activity in the dermal papilla regulates morphogenesis and regeneration of hair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WAY-316606 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Basic Research Applications of sFRP-1 Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of sFRP-1 in Cellular Signaling

Secreted Frizzled-Related Protein 1 (sFRP-1) is a key extracellular modulator of the Wnt signaling pathway, a critical cascade that governs a multitude of cellular processes including proliferation, differentiation, and apoptosis.[1][2] sFRP-1 functions primarily as an antagonist of the canonical Wnt/β-catenin pathway by directly binding to Wnt ligands, thereby preventing their interaction with Frizzled receptors on the cell surface.[1] This inhibitory action is crucial for maintaining tissue homeostasis. Dysregulation of sFRP-1 expression, often through epigenetic silencing via promoter hypermethylation, is implicated in the pathogenesis of various diseases, most notably cancer.[1] The loss of sFRP-1 function can lead to aberrant activation of Wnt signaling, contributing to uncontrolled cell growth and tumor progression.[1] Consequently, the development of sFRP-1 antagonists to restore or enhance Wnt signaling has emerged as a promising therapeutic strategy in fields such as regenerative medicine, particularly for bone-related disorders like osteoporosis.[3] This guide provides a comprehensive overview of the basic research applications of sFRP-1 antagonists, detailing their mechanism of action, experimental evaluation, and therapeutic potential.

The Wnt/sFRP-1 Signaling Pathway

The canonical Wnt signaling pathway is tightly regulated to ensure normal cellular function. In the "off" state, a destruction complex composed of Axin, APC, GSK-3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low. In the "on" state, the binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors leads to the inactivation of the destruction complex. As a result, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to regulate the expression of Wnt target genes.

sFRP-1 acts as a negative regulator of this pathway by sequestering Wnt ligands, preventing them from binding to their receptors and initiating the downstream signaling cascade. sFRP-1 antagonists, therefore, function by inhibiting the action of sFRP-1, which in turn allows Wnt ligands to bind to their receptors and activate the Wnt/β-catenin pathway.

Quantitative Data on sFRP-1 Antagonists

The development of small molecule inhibitors of sFRP-1 has provided valuable tools for basic research. The following table summarizes the quantitative data for some of the most well-characterized sFRP-1 antagonists.

| Antagonist | Target(s) | Assay Type | Cell Line/System | IC50 | EC50 | KD | Reference(s) |

| WAY-316606 | sFRP-1 | Fluorescence Polarization Binding | Purified human sFRP-1 | 0.5 µM | - | 0.08 µM | [4][5][6] |

| sFRP-1 | TCF-Luciferase Reporter | U2OS | - | 0.65 µM | - | [4][5][6] | |

| sFRP-1 | Murine Calvarial Organ Culture | Neonatal mouse calvaria | - | ~1 nM (for bone formation) | - | [4][5] | |

| WAY-362692 | sFRP-1 (Netrin domain) | Fluorescence Polarization Binding | Purified human sFRP-1 | 0.02 µM | - | - | [1][7][8] |

| sFRP-1 | Wnt/β-catenin Signaling Activation | - | - | 0.03 µM | - | [1][7][8] | |

| Diarylsulfone sulfonamide | sFRP-1 | Tryptophan Fluorescence Quenching | Purified human sFRP-1 | - | - | 0.35 µM | [6] |

| sFRP-1 | TCF-Luciferase Reporter | - | - | 3.9 µM | - | [6] | |

| Linderapyrone | TCF/β-catenin interaction | TOPFlash Luciferase Reporter | Colorectal cancer cells | 32.4 µM | - | - | [3] |

| sFRP-1 Inhibitor (CAS 915754-88-0) | sFRP-1 | Reporter Assay | U2OS | - | 1.27 µM | - | [9] |

Key Experimental Protocols

The evaluation of sFRP-1 antagonists involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action. Below are detailed protocols for some of the key assays.

In Vitro Assays

This assay is a cornerstone for quantifying the activity of the canonical Wnt/β-catenin pathway.

-

Principle: Cells are transiently or stably transfected with a reporter plasmid containing a luciferase gene under the control of multiple TCF/LEF binding sites. Activation of the Wnt pathway leads to the nuclear translocation of β-catenin, which binds to the TCF/LEF sites and drives luciferase expression. The resulting luminescence is proportional to the pathway's activity.

-

Protocol:

-

Cell Seeding: Seed HEK293T or other suitable cells in a 96-well white, clear-bottom plate at a density of 3-4 x 104 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

-

Transfection: Co-transfect the cells with a TCF/LEF luciferase reporter plasmid (e.g., pGL4.49[luc2P/TCF-LEF RE/Hygro] Vector) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the sFRP-1 antagonist at various concentrations. Include appropriate controls: vehicle control, a known Wnt agonist (e.g., Wnt3a conditioned medium or LiCl), and a known Wnt inhibitor (e.g., IWR-1). To test the antagonist's ability to block sFRP-1, co-treat cells with recombinant sFRP-1 protein and the antagonist.

-

Incubation: Incubate the cells for 24-48 hours.

-

Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in luciferase activity relative to the vehicle control.

-

This assay assesses the effect of sFRP-1 antagonists on cell viability and proliferation.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cells (e.g., cancer cell lines or primary cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the sFRP-1 antagonist. Include a vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-